1'-ethyl-4-methyl-1,4'-bipiperidine
Description
1'-Ethyl-4-methyl-1,4'-bipiperidine is a bicyclic amine featuring two piperidine rings connected at their 1- and 4-positions, with ethyl and methyl substituents at the 1' and 4-positions, respectively. This structural motif is common in medicinal chemistry due to its conformational flexibility and ability to engage in hydrogen bonding or hydrophobic interactions with biological targets.
Properties
IUPAC Name |
1-ethyl-4-(4-methylpiperidin-1-yl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2/c1-3-14-8-6-13(7-9-14)15-10-4-12(2)5-11-15/h12-13H,3-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBGHNUELRNCMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)N2CCC(CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Analogues
The table below summarizes key structural and functional differences between 1'-ethyl-4-methyl-1,4'-bipiperidine and related compounds:
Substituent Effects on Bioactivity
- Small Alkyl Groups (Ethyl/Methyl): In SCH 351125, 4'-methyl and ethoxyimino groups contribute to CCR5 binding affinity and oral bioavailability . Similarly, this compound’s alkyl groups may enhance interactions with enzymes like PARP, where small substituents improve potency (e.g., PARP1/2 inhibitors with 3-alkylated dihydroisoquinolines) . Contrast with pipamperone, where a 4-fluorophenyl group enables dopamine receptor antagonism, demonstrating that aromatic substituents shift therapeutic application to CNS disorders .
- Bulkier or Aromatic Groups: Ancriviroc (4-bromophenyl, ethoxyimino) shows antiviral activity but may suffer from metabolic instability due to aromatic oxidation . Piritramide (3-cyano-3,3-diphenylpropyl) leverages bulky aryl groups for opioid receptor binding, highlighting a trade-off between potency and pharmacokinetics .
Pharmacokinetic and Physicochemical Properties
- Lipophilicity and Solubility: The ethyl and methyl groups in this compound likely confer moderate lipophilicity, balancing membrane permeability and aqueous solubility. This contrasts with irinotecan, where polar groups (hydroxyl, dioxo) enhance water solubility but require prodrug activation .
- Metabolic Stability: Small alkyl groups are less prone to oxidative metabolism compared to aromatic or bulky substituents. For example, SCH 351125’s ethoxyimino group is metabolically labile, whereas this compound’s alkyl chains may offer better stability .
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